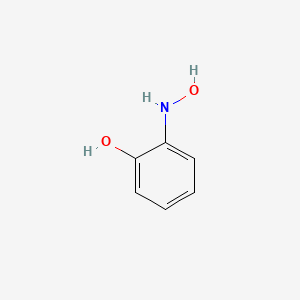
2-(Hydroxyamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyamino)phenol is an organic compound with the molecular formula C6H7NO2 It is a derivative of phenol, where one of the hydrogen atoms in the benzene ring is replaced by a hydroxyamino group (-NH-OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Hydroxyamino)phenol can be synthesized through several methods:
Bamberger Rearrangement: This involves the rearrangement of N-phenylhydroxylamines in the presence of an acid catalyst to produce this compound.
Reduction of Quinones: The reduction of quinones, such as benzoquinone, using reducing agents like sodium borohydride can yield this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxyamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones back to this compound can be achieved using reducing agents.
Electrophilic Substitution: The hydroxyamino group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and their derivatives.
Reduction: This compound itself.
Electrophilic Substitution: Nitro and halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(Hydroxyamino)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Hydroxyamino)phenol involves its ability to undergo redox reactions. It can donate electrons to free radicals, thereby neutralizing them and acting as an antioxidant
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthol: Another phenolic compound with similar electrophilic substitution reactions but different structural properties.
Uniqueness
2-(Hydroxyamino)phenol is unique due to the presence of the hydroxyamino group, which imparts distinct redox properties and reactivity compared to other phenolic compounds .
Propriétés
Numéro CAS |
91367-87-2 |
|---|---|
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-(hydroxyamino)phenol |
InChI |
InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,7-9H |
Clé InChI |
UYPGGNLSLMOLMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
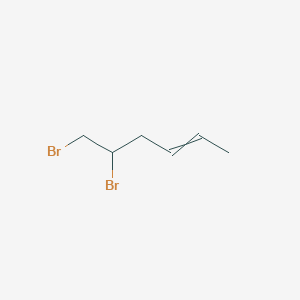
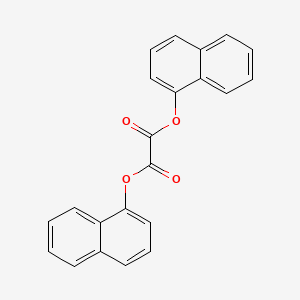
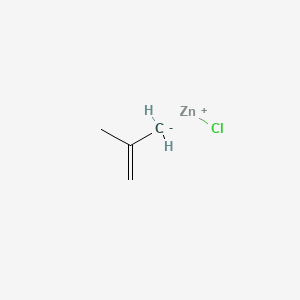
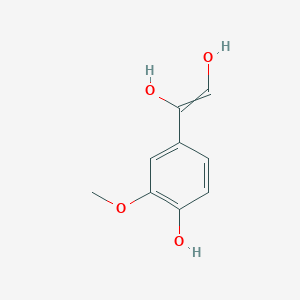
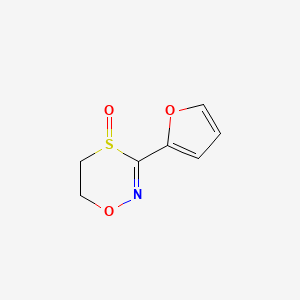
![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
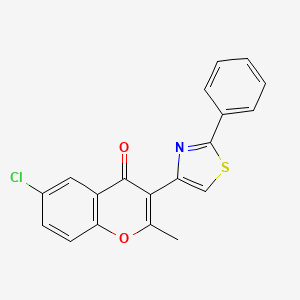
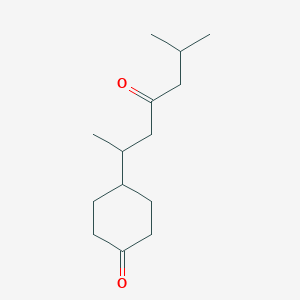
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

